molecular formula C8H11F3O2 B8326941 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one

4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one

Cat. No. B8326941
M. Wt: 196.17 g/mol
InChI Key: ACLOKXVDZLQQCQ-UHFFFAOYSA-N
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Patent
US09278925B2

Procedure details

11.80 g (49.12 mmol) of 8-methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane (Example 9A) were dissolved in 236 ml of acetone and 118 ml of water, 1.50 g (7.86 mmol) of 4-toluenesulphonic acid monohydrate were added and the mixture was heated at reflux overnight. The mixture was then poured into 1.2 l of water and the product was extracted with diethyl ether. The organic phase was washed with water, dried over sodium sulphate and concentrated under reduced pressure. The resulting residue was distilled under reduced pressure (boiling point: 106-110° C. at 40 mbar). This gave 6.86 g (71% of theory) of the title compound as a yellowish oil.
Name
8-methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
236 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
118 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([C:13]([F:16])([F:15])[F:14])[CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5][CH2:4]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O.O>[CH3:1][O:2][C:3]1([C:13]([F:14])([F:15])[F:16])[CH2:4][CH2:5][C:6](=[O:7])[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
8-methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane
Quantity
11.8 g
Type
reactant
Smiles
COC1(CCC2(OCCO2)CC1)C(F)(F)F
Name
Quantity
236 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
118 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure (boiling point: 106-110° C. at 40 mbar)

Outcomes

Product
Name
Type
Smiles
COC1(CCC(CC1)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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